![molecular formula C19H20N6O3 B2572899 (3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone CAS No. 1297610-03-7](/img/structure/B2572899.png)
(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Scientific Research Applications
- Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .
- Our compound was designed based on antitubulin structures, aiming to explore indoles as potential anticancer agents .
- Detailed SAR studies revealed critical features for activity:
- Initial synthesis involves creating 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane from piperonal via a reported procedure .
Anticancer Activity
Microtubule-Targeting Agents
Structure-Activity Relationships (SAR)
Cell Cycle Arrest and Apoptosis
Synthetic Endeavors
Template for Optimization
Safety And Hazards
While the specific safety and hazards of this compound are not mentioned in the searched resources, it is generally recommended to handle similar compounds with appropriate safety measures, such as wearing protective gloves, eye protection, and respiratory protection. They should also be used in a well-ventilated area to avoid inhalation of vapors .
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-23-5-4-20-19(23)25-8-6-24(7-9-25)18(26)15-11-14(21-22-15)13-2-3-16-17(10-13)28-12-27-16/h2-5,10-11H,6-9,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSMCTBZXHUQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone |
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